N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3,4,5-trimethoxybenzamide
Description
Properties
IUPAC Name |
N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-24-15-10-13(11-16(25-2)18(15)26-3)19(23)20-8-7-14-12-22-9-5-4-6-17(22)21-14/h4-6,9-12H,7-8H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPLNATLAARSUFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCCC2=CN3C=CC=CC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Sterol 14-alpha demethylase (CYP51) . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes.
Mode of Action
The compound interacts with its target by inhibiting the formation of ergosterol. This interaction disrupts the integrity of the fungal cell membrane, leading to cell death.
Biochemical Pathways
The compound affects the ergosterol biosynthesis pathway . By inhibiting the action of Sterol 14-alpha demethylase (CYP51), it prevents the conversion of lanosterol to ergosterol. This disruption in the pathway leads to a decrease in ergosterol levels and an accumulation of toxic intermediates, causing damage to the fungal cell membrane and ultimately cell death.
Biological Activity
N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3,4,5-trimethoxybenzamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of imidazo[1,2-a]pyridine derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this specific compound, highlighting its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3,4,5-trimethoxybenzamide can be represented as follows:
This structure features a trimethoxybenzamide moiety attached to an imidazo[1,2-a]pyridine scaffold, which is critical for its biological activity.
Pharmacological Activities
Imidazo[1,2-a]pyridine derivatives exhibit a wide range of biological activities. The following table summarizes the key pharmacological effects associated with N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3,4,5-trimethoxybenzamide based on recent research findings:
Anticancer Activity
A study investigating the anticancer properties of imidazo[1,2-a]pyridine derivatives found that N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3,4,5-trimethoxybenzamide exhibited significant cytotoxicity against various cancer cell lines. The compound was shown to induce apoptosis through the activation of caspase pathways and inhibition of anti-apoptotic proteins such as Bcl-2 .
Antimicrobial Properties
Research has demonstrated that this compound possesses notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro tests indicated that it effectively inhibited bacterial growth at low concentrations, suggesting potential as a new antibiotic agent .
Anti-inflammatory Effects
In a model of inflammation induced by lipopolysaccharide (LPS), N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3,4,5-trimethoxybenzamide significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This indicates its potential utility in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The SAR analysis of imidazo[1,2-a]pyridine derivatives indicates that modifications to the benzamide moiety and the imidazole ring can enhance biological activity. For instance:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Imidazopyridine Derivatives
- 3,4,5-Trimethoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide (C₂₄H₂₃N₃O₄): Structural Differences: The imidazopyridine is attached to a phenyl ring at the meta-position, with an 8-methyl substituent on the heterocycle. The benzamide is directly linked to the phenyl group instead of an ethyl chain. The 8-methyl group could enhance lipophilicity and metabolic stability .
Analogues with Alternative Heterocyclic Cores
- N-(1-(2-((4-chlorobenzyl)thio)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-yl)-3,4,5-trimethoxybenzamide (5c): Structural Differences: Replaces imidazopyridine with a triazolo[1,5-a]pyrimidine core. A piperidinyl linker and a 4-chlorobenzylthio group are present. Synthesis & Properties: High yield (93%) and a piperidinyl linker may improve solubility.
- N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3,4,5-trimethoxybenzamide: Structural Differences: Features a dihydropyridine ring with 4,6-dimethyl and 2-oxo substituents. The linker is a methyl group instead of ethyl. The methyl linker may limit spatial reach compared to ethyl .
Analogues with Simplified Benzamide Scaffolds
- N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide :
- Structural Differences : Lacks the imidazopyridine-ethyl moiety; instead, a 4-bromophenyl group is directly attached to the benzamide.
- Implications : The absence of the heterocyclic system simplifies the structure but may reduce target specificity. The bromine atom could enhance hydrophobic interactions in binding pockets .
Acrylamide-Based Analogues with Furan Moieties
- N-[1-(Furan-2-yl)-3-oxo-3-(o-tolylamino)prop-1-en-2-yl]-3,4,5-trimethoxybenzamide (4a): Structural Differences: Incorporates a furan-acrylamide scaffold instead of imidazopyridine-ethyl. The o-tolylamino group introduces steric bulk. Properties: Melting point (222–224°C) and NMR data suggest strong intermolecular interactions, possibly due to the planar acrylamide system. The furan ring may confer polarity but reduce metabolic stability compared to imidazopyridine .
Q & A
Q. What in silico approaches predict metabolic pathways and toxicity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
